molecular formula C18H15FN2OS2 B2630835 (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 898435-30-8

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No. B2630835
CAS RN: 898435-30-8
M. Wt: 358.45
InChI Key: AONXAJVPLMEBBI-ZZEZOPTASA-N
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Description

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide, commonly known as AFM13, is a small molecule drug candidate that is being studied for its potential use in cancer treatment. AFM13 belongs to the class of bispecific antibodies and is designed to target CD30, a protein that is overexpressed in certain types of cancer cells, and CD16A, a protein present on the surface of natural killer (NK) cells.

Scientific Research Applications

Antimicrobial Applications

The antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine derivatives has been demonstrated through synthesis and screening against various bacterial and fungal strains. The presence of a fluorine atom in these compounds significantly enhances their antimicrobial activity. Specifically, some compounds have shown promising activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations (MIC) indicating their potency (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Research into benzothiazole derivatives, particularly focusing on their potential anticancer activity, has highlighted the synthesis of novel compounds showing significant efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were designed to explore new structural features for inhibiting human carbonic anhydrases, which play a critical role in cancer progression. The findings suggest that modifications in the thiazole ring can influence the compound's selectivity and potency against different cancer isoforms (Ravinaik et al., 2021; Distinto et al., 2019).

Sensor Development

Coumarin benzothiazole derivatives have been synthesized and evaluated for their application as chemosensors for cyanide anions. These compounds, due to their photophysical properties, can recognize cyanide anions through specific chemical reactions, leading to a change in color and fluorescence. This property makes them suitable for developing sensors that can detect cyanide ions in various environmental and biological contexts (Wang et al., 2015).

properties

IUPAC Name

N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-3-11-21-16-14(19)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(23-2)10-8-12/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONXAJVPLMEBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

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